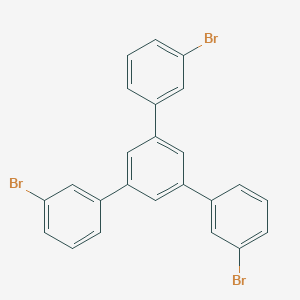

1,3,5-Tris(3-bromophenyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3,5-tris(3-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15Br3/c25-22-7-1-4-16(13-22)19-10-20(17-5-2-8-23(26)14-17)12-21(11-19)18-6-3-9-24(27)15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCQADHKVQXKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC(=CC(=C2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404439 | |

| Record name | 1,3,5-Tris(3-bromophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96761-85-2 | |

| Record name | 1,3,5-Tris(3-bromophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Tris(3-bromophenyl)benzene

CAS Number: 96761-85-2

This technical guide provides a comprehensive overview of 1,3,5-Tris(3-bromophenyl)benzene, a key building block in materials science. It is intended for researchers, scientists, and professionals in organic synthesis and materials development. This document details the compound's properties, synthesis, and primary applications, with a focus on experimental protocols and data.

Core Compound Properties

This compound is a trifunctional brominated aromatic compound. Its symmetrical structure and reactive bromine atoms make it a valuable precursor for creating complex molecular architectures, particularly in the field of organic electronics and porous materials.

Physicochemical Data

The table below summarizes the key quantitative data for this compound. It is important to note that while the synthesis of this specific isomer is well-established, detailed characterization data in peer-reviewed literature is sparse. Therefore, data for its constitutional isomer, 1,3,5-Tris(4-bromophenyl)benzene, is provided for comparison where specific data for the target molecule is unavailable.

| Property | Value (this compound) | Value (1,3,5-Tris(4-bromophenyl)benzene) |

| CAS Number | 96761-85-2 | 7511-49-1 |

| Molecular Formula | C₂₄H₁₅Br₃ | C₂₄H₁₅Br₃ |

| Molecular Weight | 543.09 g/mol | 543.09 g/mol |

| Appearance | White to almost white powder/crystal | White solid |

| Melting Point | 170.0 - 174.0 °C (supplier data) | 262 - 264 °C |

| Purity (typical) | ≥96% (HPLC) | >98.0% (HPLC) |

Spectroscopic Data

1,3,5-Tris(4-bromophenyl)benzene:

| Type | Data |

| ¹H NMR | (500 MHz, CDCl₃): δ 7.70 (s, 3H), 7.62 (d, J = 8.5 Hz, 6H), 7.56 (d, J = 8.5 Hz, 6H) |

| ¹³C NMR | (125 MHz, CDCl₃): δ 141.7, 139.9, 132.3, 129.0, 125.2, 122.4 |

| IR | (KBr, cm⁻¹): νₘₐₓ = 3043, 1595, 1489, 1379, 1075, 1007, 809 |

Synthesis and Experimental Protocols

The primary and most direct method for synthesizing 1,3,5-triarylbenzenes is the acid-catalyzed self-condensation, or cyclotrimerization, of a corresponding acetophenone derivative. For this compound, the starting material is 3'-bromoacetophenone.

Synthesis of the Precursor: 3'-Bromoacetophenone

3'-Bromoacetophenone can be synthesized via the Friedel-Crafts acylation of bromobenzene. A more direct and common method is the bromination of acetophenone in the presence of a Lewis acid like aluminum chloride, which directs the bromine to the meta position.

Cyclotrimerization of 3'-Bromoacetophenone

This section provides a detailed, generalized protocol for the synthesis of this compound based on established methods for analogous compounds.

Objective: To synthesize this compound via the acid-catalyzed cyclotrimerization of 3'-bromoacetophenone.

Materials:

-

3'-Bromoacetophenone

-

Trifluoromethanesulfonic acid (CF₃SO₃H) or another strong Brønsted acid

-

Dichloromethane (or another suitable solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Methanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3'-bromoacetophenone in dichloromethane.

-

Slowly add a catalytic amount of trifluoromethanesulfonic acid to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system, such as dichloromethane/methanol, to yield this compound as a solid.

Below is a diagram illustrating the synthesis workflow.

Caption: Synthetic workflow for this compound.

Applications in Materials Science

The three bromine atoms on the phenyl rings are key functional groups that can participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the precise construction of larger, complex molecules with tailored properties.

Organic Light-Emitting Diodes (OLEDs)

This compound serves as a core building block for creating star-shaped molecules used in OLEDs. The central benzene ring provides a rigid scaffold, and the reactive bromine sites allow for the attachment of various functional groups that can act as emissive materials, host materials, or charge transport layers.

Covalent Organic Frameworks (COFs) and Porous Polymers

The trifunctional nature of this molecule makes it an ideal monomer for the synthesis of 2D and 3D porous organic polymers and COFs. These materials have potential applications in gas storage, separation, and catalysis. The Ullmann reaction is often used to polymerize such halogenated monomers on surfaces.

The following diagram illustrates the logical relationship of using this compound as a building block.

Caption: Application pathways for this compound.

Relevance in Drug Development

Extensive searches of scientific and patent literature reveal no significant application of this compound in drug development or medicinal chemistry. The compound's primary utility lies in materials science. There is no evidence of its use as a pharmacophore or an intermediate in the synthesis of bioactive molecules. Furthermore, no studies on its biological activity or interaction with signaling pathways have been found. A similarly named but structurally different compound, 1,3,5-Tris(bromomethyl)benzene, has been investigated for antibacterial properties, but this is not relevant to the title compound.

Safety Information

Hazard Statements: Based on supplier safety data sheets, this compound is not classified as hazardous. However, as with all laboratory chemicals, it should be handled with care.

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

Conclusion

This compound is a versatile building block with a well-defined role in materials science, particularly in the synthesis of materials for organic electronics and porous frameworks. Its synthesis is accessible through the cyclotrimerization of 3'-bromoacetophenone. While it is a valuable tool for materials scientists, it currently holds no established role in the field of drug development. Further research into this compound is likely to continue focusing on the development of novel materials with advanced properties.

physicochemical properties of 1,3,5-Tris(3-bromophenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 1,3,5-Tris(3-bromophenyl)benzene. This symmetrically substituted aromatic compound serves as a critical building block in the fields of materials science and organic synthesis, particularly in the development of novel organic light-emitting diodes (OLEDs) and porous organic frameworks. This document details experimental protocols for its synthesis and presents its key physicochemical data in a structured format.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its core physicochemical properties are summarized in the table below. The compound is notable for its thermal stability, as indicated by its high melting point. It is generally insoluble in water but exhibits solubility in various organic solvents such as toluene, ethanol, dimethylformamide, and methylene chloride.[1]

| Property | Value | Reference |

| CAS Number | 96761-85-2 | [2] |

| Molecular Formula | C₂₄H₁₅Br₃ | [2] |

| Molecular Weight | 543.09 g/mol | [2] |

| Melting Point | 170.0 to 174.0 °C | [2] |

| Boiling Point (Predicted) | 553.9 ± 45.0 °C | |

| Density (Predicted) | 1.626 ± 0.06 g/cm³ | [2] |

| Appearance | White to almost white powder/crystal | [2] |

| Solubility | Soluble in Toluene | [2] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the acid-catalyzed cyclotrimerization of 3'-bromoacetophenone. This reaction involves the self-condensation of three molecules of the ketone precursor to form the central benzene ring.

Synthesis of this compound from 3'-Bromoacetophenone

This protocol is based on a general method for the synthesis of 1,3,5-triarylbenzenes.

Experimental Protocol:

-

To a solution of 3'-bromoacetophenone (1.5 mmol) in anhydrous nitromethane (1.5 mL), add trifluoroacetic acid (0.045 mL, 0.6 mmol) and ethylenediamine (0.020 mL, 0.3 mmol) sequentially.

-

Stir the reaction mixture under reflux conditions. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate.

-

Combine the organic layers and wash with saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.[2]

Characterization Data

Due to the limited availability of specific spectral data for this compound in the searched literature, the following data for the isomeric compound 1,3,5-Tris(4-bromophenyl)benzene is provided for comparative purposes. The substitution pattern (meta vs. para) will induce shifts in the spectral signals, but the general features are expected to be similar.

| Technique | Data for 1,3,5-Tris(4-bromophenyl)benzene |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.70 (s, 3H), 7.62 (d, J = 8.5 Hz, 6H), 7.56 (d, J = 8.5 Hz, 6H)[3] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 141.7, 139.9, 132.3, 129.0, 125.2, 122.4[3] |

| IR (KBr, cm⁻¹) | ν_max_ = 3043, 1595, 1489, 1379, 1075, 1007, 809[3] |

Visualizations

Synthetic Pathway of this compound

The following diagram illustrates the synthesis of this compound via the cyclotrimerization of 3'-bromoacetophenone.

Caption: Synthesis of this compound.

Experimental Workflow for Synthesis and Purification

This diagram outlines the general workflow for the synthesis and subsequent purification of this compound.

Caption: Experimental workflow for synthesis and purification.

References

1,3,5-Tris(3-bromophenyl)benzene molecular weight and formula

An In-depth Technical Guide to 1,3,5-Tris(3-bromophenyl)benzene

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a key building block in the development of advanced materials. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development.

Core Compound Properties

This compound is a trifunctional brominated aromatic compound. Its structure consists of a central benzene ring substituted at the 1, 3, and 5 positions with 3-bromophenyl groups. This symmetric, star-shaped architecture provides thermal stability and three reactive sites for further functionalization, making it a valuable intermediate in organic synthesis.[1][2]

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₁₅Br₃ |

| Molecular Weight | 543.09 g/mol |

| CAS Number | 96761-85-2 |

| Appearance | White to off-white powder or crystalline solid |

| Melting Point | 170.0 to 174.0 °C |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, dimethylformamide, and methylene chloride.[3] |

| Purity | Typically available in purities of ≥96% or ≥99%.[1] |

Note: Some sources may incorrectly list the molecular formula as C18H12Br3 with a corresponding molecular weight of approximately 420.02 g/mol .[3] However, the correct structure with a central benzene ring and three bromophenyl substituents corresponds to C₂₄H₁₅Br₃.

Experimental Protocols: Synthesis and Characterization

The synthesis of this compound can be achieved through several organic chemistry routes. A common method is the acid-catalyzed cyclotrimerization of an appropriate acetophenone precursor.

Synthesis from 3'-Bromoacetophenone

One established method for synthesizing 1,3,5-triarylbenzenes is the cyclotrimerization of substituted acetophenones.[4][5] The following is a representative protocol:

-

Reaction Setup : To a reaction vessel, add 3'-bromoacetophenone and a suitable catalyst. A common catalyst system involves an acid catalyst in an appropriate solvent.

-

Reaction Conditions : The mixture is typically heated under reflux for a specified period to drive the cyclization and dehydration reaction. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Isolation : Upon completion, the reaction mixture is cooled. The crude product is often precipitated by adding a non-solvent like water.

-

Purification : The isolated solid is then collected by filtration and washed. Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound product.

Characterization

The synthesized compound is typically characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the compound.

-

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the synthesized compound.

Applications and Logical Workflows

The three reactive bromine atoms on this compound serve as key functional sites for building larger, complex molecules through cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings.[2] This makes it a highly valuable building block for a variety of advanced materials.

Key Application Areas:

-

Organic Electronics : It is a crucial intermediate for synthesizing materials used in Organic Light-Emitting Diodes (OLEDs), such as emissive, host, and charge transport layers.[1][6]

-

Porous Materials : Its rigid, symmetric structure is ideal for creating porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[7][8]

-

Polymer Chemistry : It can be used as a monomer or a cross-linking agent to create polymers with high thermal stability.[6]

The following diagrams illustrate the logical workflows for the synthesis of the compound and its subsequent use in creating a Covalent Organic Framework (COF).

Caption: Synthesis workflow for this compound.

Caption: Workflow for Covalent Organic Framework (COF) synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. 1,3,5-Tris (3-bromophenyl)benzene - CD Bioparticles [cd-bioparticles.net]

- 8. Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite(001), Cu(111), and Ag(110) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Solubility Profile of 1,3,5-Tris(3-bromophenyl)benzene in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3,5-Tris(3-bromophenyl)benzene, a key intermediate in organic synthesis. Understanding the solubility of this compound is critical for its application in the development of novel materials and pharmaceuticals.

Core Concepts: Solubility of Aryl Halides

This compound is an aryl halide, a class of compounds generally characterized by low polarity. Its solubility is governed by the principle of "like dissolves like." Consequently, it exhibits poor solubility in polar solvents such as water, while demonstrating higher solubility in non-polar organic solvents. The large, rigid structure of the molecule also influences its solubility, as significant energy is required to overcome the intermolecular forces in the solid state.

Qualitative Solubility Data

Initial assessments indicate that this compound is insoluble in water . It has been reported to be soluble in organic solvents such as ethanol, dimethylformamide (DMF), and methylene chloride . However, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in a range of organic solvents. This lack of quantitative data highlights a knowledge gap in the physicochemical characterization of this important synthetic building block.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not detailed in the available literature, a general methodology for assessing the solubility of organic compounds can be applied. The following outlines a standard laboratory procedure for qualitative and semi-quantitative solubility testing.

General Experimental Workflow for Solubility Assessment

A systematic approach is necessary to determine the solubility of a compound in various solvents. The workflow typically involves a series of sequential tests, starting with simple, less reactive solvents and progressing to more reactive or acidic/basic media.

Caption: A general workflow for the systematic determination of the solubility class of an organic compound.

Detailed Methodologies

1. Materials:

-

This compound (high purity)

-

Deionized water

-

Diethyl ether

-

5% (w/v) Sodium hydroxide solution

-

5% (w/v) Sodium bicarbonate solution

-

5% (v/v) Hydrochloric acid solution

-

Concentrated sulfuric acid

-

Test tubes or small vials

-

Vortex mixer or shaker

-

Analytical balance

2. Procedure for Qualitative Solubility Testing:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer or by shaking for 1-2 minutes.

-

Observation: Visually inspect the mixture for the dissolution of the solid. If the solid completely disappears, the compound is considered soluble. If it remains undissolved or only partially dissolves, it is classified as insoluble or sparingly soluble.

-

Systematic Testing: Perform the test sequentially with the solvents outlined in the workflow diagram. The results of each test will guide the selection of the next solvent.

3. Procedure for Semi-Quantitative Solubility Determination (Saturation Method):

-

Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to obtain a clear supernatant.

-

Analysis: Carefully remove a known volume of the supernatant. Evaporate the solvent under reduced pressure and weigh the remaining solid residue.

-

Calculation: Calculate the solubility in terms of mg/mL or other appropriate units.

Future Research Directions

The absence of quantitative solubility data for this compound in common organic solvents represents a significant data gap. Future research should focus on systematically determining these values at various temperatures. Such data would be invaluable for optimizing reaction conditions, purification processes (such as crystallization), and formulation development in its diverse applications.

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,3,5-Tris(3-bromophenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 1,3,5-Tris(3-bromophenyl)benzene, a key building block in the development of advanced materials and complex molecular architectures. This document details the primary synthetic route, offering a comprehensive experimental protocol and a compilation of relevant quantitative data. A visualization of the synthetic workflow is also provided to facilitate a deeper understanding of the chemical transformations involved.

Introduction

This compound (CAS No. 96761-85-2) is a halogenated aromatic compound with a unique C3-symmetric structure. Its molecular framework, consisting of a central benzene ring substituted with three 3-bromophenyl moieties, makes it a valuable precursor in organic synthesis. The three bromine atoms serve as reactive sites for various cross-coupling reactions, enabling the construction of larger, functional molecules such as organic semiconductors, liquid crystals, and porous organic frameworks.[1] The meta-substitution pattern of the bromine atoms influences the overall geometry and electronic properties of the resulting materials.

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the acid-catalyzed self-condensation, or cyclotrimerization, of 3'-bromoacetophenone.[2] This reaction involves the formation of a central benzene ring from three molecules of the acetophenone precursor.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3'-Bromoacetophenone from Acetophenone

This procedure details the bromination of acetophenone to yield the key precursor, 3'-bromoacetophenone.

Materials:

-

Acetophenone

-

Anhydrous aluminum chloride

-

Bromine

-

Cracked ice

-

Concentrated hydrochloric acid

-

Ether

-

5% aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, add powdered anhydrous aluminum chloride (1.62-1.68 moles).

-

Slowly add acetophenone (0.67 moles) to the stirred aluminum chloride over 20-30 minutes. The mixture will become viscous and then molten.

-

Add bromine (0.80 moles) dropwise to the well-stirred molten mixture over 40 minutes.

-

After the addition is complete, stir the mixture at 80-85°C on a steam bath for 1 hour or until it solidifies.

-

Decompose the resulting complex by adding it in portions to a stirred mixture of cracked ice (1.3 L) and concentrated hydrochloric acid (100 mL).

-

Extract the dark oil that separates with four 150-mL portions of ether.

-

Combine the ether extracts and wash them sequentially with 100 mL of water and 100 mL of 5% aqueous sodium bicarbonate solution.

-

Dry the ether solution with anhydrous sodium sulfate.

-

Remove the ether by distillation at atmospheric pressure.

-

Distill the crude 3'-bromoacetophenone at reduced pressure. The pure product is a colorless distillate.

Step 2: Synthesis of this compound via Cyclocondensation of 3'-Bromoacetophenone

This protocol describes the acid-catalyzed self-condensation of 3'-bromoacetophenone to form the final product.[2]

Materials:

-

3'-Bromoacetophenone

-

Trifluoroacetic acid

-

Ethylenediamine

-

Anhydrous nitromethane

-

Saturated ammonium chloride solution

-

Ethyl acetate

Procedure:

-

To a solution of 3'-bromoacetophenone (1.5 mmol) in anhydrous nitromethane (1.5 mL), sequentially add trifluoroacetic acid (0.045 mL, 0.6 mmol) and ethylenediamine (0.020 mL, 0.3 mmol).[2]

-

Stir the reaction mixture under reflux.[2]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Quench the reaction with a saturated ammonium chloride solution.[2]

-

Extract the product with ethyl acetate.[2]

-

The crude product can be further purified by recrystallization, for example, from an ethanol/water mixture.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed through various analytical techniques.

Physicochemical Properties

| Property | Value |

| CAS Number | 96761-85-2 |

| Molecular Formula | C₂₄H₁₅Br₃ |

| Molecular Weight | 543.09 g/mol |

| Appearance | White to off-white powder/crystals |

| Melting Point | 170.0 to 174.0 °C |

Spectroscopic Data

Reference Data for 1,3,5-Tris(4-bromophenyl)benzene [3]

| Analysis Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.70 (s, 3H), 7.62 (d, J = 8.5 Hz, 6H), 7.56 (d, J = 8.5 Hz, 6H) |

| ¹³C NMR (CDCl₃) | δ 141.7, 139.9, 132.3, 129.0, 125.2, 122.4 |

| FT-IR (KBr) | ν_max_ = 3043, 1595, 1489, 1379, 1075, 1007, 809 cm⁻¹ |

Expected Mass Spectrometry Fragmentation: In mass spectrometry, this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Characteristic isotopic patterns for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.

Applications

This compound is a versatile building block in materials science and organic synthesis. The three reactive bromine sites allow for its use in:

-

Synthesis of Dendrimers and Star-Shaped Molecules: Its trifunctional nature makes it an ideal core for the construction of highly branched macromolecules.

-

Development of Organic Electronics: It serves as a precursor for the synthesis of organic semiconductors and materials for organic light-emitting diodes (OLEDs).[1]

-

Formation of Porous Materials: It can be used in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) with potential applications in gas storage and catalysis.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The acid-catalyzed cyclocondensation of 3'-bromoacetophenone provides a direct route to this valuable trifunctional building block. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of chemistry and materials science, enabling the further exploration and application of this versatile compound.

References

1,3,5-Tris(3-bromophenyl)benzene: A Technical Overview of its Melting Point and Thermal Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting point and thermal stability of 1,3,5-Tris(3-bromophenyl)benzene, a key intermediate in organic synthesis and materials science. The following sections detail the physicochemical properties, experimental methodologies for thermal analysis, and a generalized workflow for these characterization techniques.

Physicochemical Properties

This compound is a solid crystalline organic compound. Its key thermal properties are summarized in the table below.

| Property | Value |

| Melting Point | 170.0 - 174.0 °C |

| Thermal Stability | The compound is reported to have good thermal and chemical stability. While specific decomposition data for this compound is not readily available in the cited literature, related polyphenylene structures show decomposition of the phenylene fragments in the range of 520°C - 650°C, suggesting a high thermal tolerance for this class of compounds. |

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the melting point and thermal stability of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines a standard method for melting point determination using a capillary tube apparatus.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

Sample of this compound

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation: If the sample is not already a fine powder, gently grind a small amount using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Begin heating the block. A rapid heating rate can be used initially to approach the expected melting point.

-

Observation: As the temperature nears the expected melting point (around 160 °C for this compound), reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.

-

Data Recording: Record the temperature at which the first liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the sample.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

Apparatus and Materials:

-

Thermogravimetric Analyzer (TGA)

-

High-resolution microbalance (integrated into the TGA)

-

Sample pans (e.g., platinum, alumina)

-

Sample of this compound

-

Inert gas supply (e.g., nitrogen, argon)

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a tared TGA sample pan.

-

Instrument Setup: Place the sample pan onto the TGA's microbalance. Purge the furnace with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.

-

Temperature Program: Program the TGA to heat the sample at a constant rate, for example, 10 °C/min, over a desired temperature range (e.g., from room temperature to 800 °C).

-

Data Acquisition: The instrument will continuously record the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of a significant mass loss step is typically reported as the decomposition temperature.

Thermal Transition Analysis by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to study thermal transitions such as melting, crystallization, and glass transitions.

Apparatus and Materials:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans and lids (e.g., aluminum)

-

Crimper for sealing pans

-

Sample of this compound

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan.

-

Encapsulation: Place a lid on the pan and seal it using a crimper. Prepare an empty, sealed pan to be used as a reference.

-

Instrument Setup: Place the sample pan and the reference pan into the DSC cell. Purge the cell with an inert gas.

-

Temperature Program: Program the DSC to heat the sample at a controlled rate (e.g., 10 °C/min) through the temperature range of interest.

-

Data Acquisition: The instrument measures the heat flow to the sample relative to the reference as a function of temperature.

-

Data Analysis: The resulting DSC thermogram will show endothermic or exothermic peaks corresponding to thermal transitions. For melting, an endothermic peak will be observed, and the peak temperature can be taken as the melting point.

Visualizations

The following diagrams illustrate the generalized experimental workflows for the thermal analysis of a chemical compound.

Caption: Generalized workflow for thermal analysis of a chemical compound.

Spectroscopic Data for 1,3,5-Tris(3-bromophenyl)benzene: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

1,3,5-Tris(3-bromophenyl)benzene is a symmetrically substituted aromatic compound of significant interest in materials science and pharmaceutical research. Its rigid, threefold symmetric core functionalized with bromo-phenyl groups makes it a versatile building block for the synthesis of complex molecular architectures, including dendrimers, porous organic frameworks, and novel drug candidates. The precise characterization of this molecule is paramount for its application in these fields. This technical guide provides a summary of the available spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining this data are also outlined to ensure reproducibility and aid in further research.

Spectroscopic Data Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, connectivity, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are essential for confirming its structure.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Note: Specific peak assignments for both ¹H and ¹³C NMR are pending experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic peaks for aromatic C-H and C=C stretching, as well as C-Br stretching.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | Aromatic C-H stretch |

| Data not available | - | Aromatic C=C stretch |

| Data not available | - | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would confirm the molecular weight and the presence of three bromine atoms through the characteristic isotopic pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available | - | [M]⁺ |

| Data not available | - | [M-Br]⁺ |

| Data not available | - | Other fragments |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

Synthesis of this compound

A common method for the synthesis of 1,3,5-triarylbenzenes is the acid-catalyzed trimerization of the corresponding acetophenone.

Workflow for Synthesis and Purification

Caption: Synthetic workflow for this compound.

-

Reaction Setup: To a solution of 3-bromoacetophenone in a suitable solvent (e.g., ethanol), a catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

Reaction Condition: The reaction mixture is heated to reflux for several hours and monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched with a suitable aqueous solution.

-

Extraction: The product is extracted into an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel followed by recrystallization to afford pure this compound.

Spectroscopic Analysis

General Workflow for Spectroscopic Characterization

Caption: General workflow for spectroscopic analysis.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer with a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Conclusion

The spectroscopic characterization of this compound is fundamental for its use in advanced scientific applications. While this guide outlines the expected spectroscopic features and the methodologies to obtain them, the lack of publicly available experimental data highlights an opportunity for further research to fill this gap. The detailed protocols provided herein serve as a robust starting point for researchers aiming to synthesize and characterize this important molecule, thereby enabling its broader application in materials science and drug discovery.

commercial availability of 1,3,5-Tris(3-bromophenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3,5-Tris(3-bromophenyl)benzene (CAS No. 96761-85-2), a versatile trifunctional building block crucial for the development of advanced materials. This document details its commercial availability, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in creating porous organic frameworks.

Commercial Availability

This compound is readily available from a variety of chemical suppliers specializing in organic building blocks and materials science precursors. The compound is typically offered in research quantities, ranging from grams to tens of grams. Potential suppliers include, but are not limited to, CD Bioparticles and ChemBK.[1] Purity levels are generally high, with suppliers often quoting a minimum of 96% as determined by High-Performance Liquid Chromatography (HPLC).[2] Due to its specialized nature, it is intended for professional research and industrial use only.

Physicochemical and Quantitative Data

The structural and physical properties of this compound are summarized in the table below. These characteristics make it a robust building block for creating materials with high thermal stability.

| Property | Value | Source |

| CAS Number | 96761-85-2 | [2] |

| Molecular Formula | C₂₄H₁₅Br₃ | [2] |

| Molecular Weight | 543.09 g/mol | [3] |

| Appearance | White to yellow crystalline solid/powder | [3] |

| Melting Point | 170.0 to 174.0 °C | [3][4] |

| Boiling Point (Predicted) | 553.9 ± 45.0 °C | [4] |

| Density (Predicted) | 1.626 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in toluene, ethanol, dimethylformamide, and methylene chloride; Insoluble in water.[4] | |

| Purity (Typical) | ≥ 96% (HPLC) | [2] |

Note: Some physical properties, such as boiling point and density, are predicted values based on computational models.

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing 1,3,5-triarylbenzenes is through the acid-catalyzed trimerization of the corresponding acetophenone derivative.[5] For this compound, the precursor is 3'-bromoacetophenone.

Reaction: Cyclocondensation of 3'-Bromoacetophenone

Materials:

-

3'-Bromoacetophenone

-

Tetrachlorosilane (SiCl₄) or another suitable acid catalyst

-

Anhydrous solvent (e.g., toluene)

-

Ethanol (for recrystallization)

-

Magnesium sulfate (for drying)

-

Silica gel for column chromatography

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3'-bromoacetophenone in anhydrous toluene.

-

Catalyst Addition: Slowly add tetrachlorosilane to the solution. A molar ratio of approximately 1:1 between the acetophenone and the catalyst can be effective, though optimization may be required.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 6-12 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water or a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Application in Covalent Organic Framework (COF) Synthesis

This compound is an ideal building block for creating two-dimensional Covalent Organic Frameworks (2D COFs) due to its C₃ symmetry. The bromine atoms serve as reactive sites for Ullmann coupling reactions, which form strong carbon-carbon bonds to create a porous, honeycomb-like network.

Reaction: Surface-Mediated Ullmann Coupling

Materials:

-

This compound

-

A metallic substrate (e.g., Cu(111), Ag(111), or Au(111) single crystal)

-

Ultra-high vacuum (UHV) system

-

Scanning Tunneling Microscope (STM) for characterization

Procedure:

-

Substrate Preparation: Prepare an atomically clean metallic substrate surface through cycles of sputtering and annealing within the UHV system.

-

Deposition: Deposit this compound onto the clean substrate via thermal evaporation from a Knudsen cell. The substrate is typically held at room temperature during deposition.

-

Polymerization: Anneal the substrate to a specific temperature (e.g., 200-400 °C). This thermal energy initiates the debromination of the precursor molecules followed by the Ullmann-type coupling between the resulting radical species on the surface.

-

Characterization: The formation and structure of the resulting 2D COF can be directly visualized and characterized in-situ using STM. The resulting network typically exhibits a porous, honeycomb lattice.[6][7]

Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Workflow for the synthesis of this compound.

Caption: Formation of a 2D COF from this compound nodes.

References

- 1. 1,3,5-Tris (3-bromophenyl)benzene - CD Bioparticles [cd-bioparticles.net]

- 2. calpaclab.com [calpaclab.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite(001), Cu(111), and Ag(110) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

1,3,5-Tris(3-bromophenyl)benzene: A Versatile Building Block for Advanced Materials

An In-depth Technical Guide for Researchers and Scientists

Introduction

1,3,5-Tris(3-bromophenyl)benzene is a trifunctional aromatic compound that has garnered significant interest in materials science. Its unique C3-symmetric structure, featuring three reactive bromine atoms, makes it an exceptional building block for the synthesis of a diverse range of advanced materials. This technical guide explores the potential applications of this compound, with a focus on its role in the development of porous organic polymers and its potential in organic electronics. Detailed experimental protocols and characterization data are provided to facilitate further research and development in this exciting field.

The core attributes of this compound, such as its high thermal stability and propensity to form complex, star-shaped molecules, make it a valuable intermediate for creating materials with tailored properties.[1][2] The three bromine atoms serve as versatile handles for various cross-coupling reactions, enabling the construction of intricate molecular architectures.[2]

Physicochemical Properties

This compound is typically a white to off-white crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 96761-85-2 | [1] |

| Molecular Formula | C24H15Br3 | [1] |

| Molecular Weight | 543.09 g/mol | [1] |

| Melting Point | 170.0 to 174.0 °C | [1] |

| Appearance | White to almost white powder or crystalline solid | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, dimethylformamide, and methylene chloride. | [3] |

Applications in Materials Science

The trifunctional nature of this compound makes it a prime candidate for the synthesis of hyper-crosslinked polymers and frameworks with applications in gas storage, separation, and catalysis. Furthermore, its rigid aromatic core is a desirable feature for the development of materials for organic electronics, including Organic Light-Emitting Diodes (OLEDs).

Porous Organic Polymers (POPs) and Frameworks

1,3,5-Tris(bromophenyl)benzene, particularly its 4-bromo isomer, has been successfully employed as a monomer for the synthesis of Porous Aromatic Frameworks (PAFs). These materials are characterized by high surface areas and permanent porosity, making them suitable for the adsorption of gases and organic pollutants.[4]

Yamamoto and Suzuki coupling reactions are common methods for the polymerization of brominated aromatic compounds to form these porous networks.[5] For instance, the Yamamoto-type Ullmann coupling of 1,3,5-tris(4-bromophenyl)benzene has been used to synthesize PAF-5, a porous aromatic framework composed solely of phenyl rings.[4]

Quantitative Data for Porous Aromatic Frameworks (PAFs)

| Material | Monomer | Synthesis Method | BET Surface Area (m²/g) | CO2 Uptake | Reference |

| PAF-5 | 1,3,5-Tris(4-bromophenyl)benzene | Yamamoto Coupling | 1503 | - | [5] |

| PAF-3 | Tetrakis(4-bromophenyl)silane | Yamamoto Coupling | 2932 | - | [5] |

| PAF-4 | Tetrakis(4-bromophenyl)germane | Yamamoto Coupling | 2246 | - | [5] |

These high surface areas, coupled with the aromatic nature of the framework, contribute to the excellent adsorption capacities for various organic vapors.

Organic Light-Emitting Diodes (OLEDs)

The rigid, star-shaped architecture that can be derived from this compound is advantageous for applications in OLEDs.[1] Such molecules can serve as host materials for phosphorescent emitters, facilitating efficient energy transfer and charge transport, which are critical for high-performance devices. While direct performance data for OLEDs using the 3-bromo isomer is not extensively reported in the reviewed literature, the 4-bromo isomer has been used in the fabrication of pyridine-based OLEDs. Furthermore, related 1,3,5-triazine derivatives have shown significant promise as host materials for green and blue phosphorescent OLEDs, achieving high external quantum efficiencies.[6][7][8]

Experimental Protocols

Synthesis of this compound

A common route to synthesize triarylbenzenes is through the cyclotrimerization of acetophenones. While a specific protocol for the 3-bromo derivative was not detailed in the provided search results, a general procedure for a similar compound, 1,3,5-Tris(4-bromophenyl)benzene, is described. This can be adapted by starting with 3-bromoacetophenone.

General Procedure for Cyclotrimerization: [9]

-

A mixture of the corresponding acetophenone (1 mmol) and a catalyst (e.g., surface-modified nanoclinoptilolite, 0.01 g) is placed in a small test tube.

-

The reaction mixture is stirred at 100 °C for 3 hours.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, hot ethanol is added to the reaction mixture, and the insoluble catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is recrystallized from an ethanol:water mixture (3:1).

Synthesis of Porous Aromatic Framework (PAF-5) via Yamamoto Coupling

The following is a representative protocol for the synthesis of PAF-5 from 1,3,5-Tris(4-bromophenyl)benzene.

Yamamoto-Type Ullmann Coupling: [10]

-

In a glovebox, to a solution of bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)2] (225 mg, 0.818 mmol) and 2,2′-bipyridyl (128 mg, 0.818 mmol) in dehydrated DMF (12 mL), add 1,5-cyclooctadiene (0.1 mL, 0.792 mmol).

-

The reaction system is activated for 1 hour at 80 °C.

-

1,3,5-Tris(4-bromophenyl)benzene (59.5 mg, 0.11 mmol) is added to the resulting purple solution.

-

The mixture is stirred at 80 °C for 1 day.

-

After cooling to room temperature, concentrated HCl is added to the mixture.

-

The solid product is collected by filtration, washed, and dried to yield PAF-5.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Synthetic Pathway to Porous Aromatic Frameworks (PAFs)

Caption: General synthetic route to Porous Aromatic Frameworks.

Conclusion

This compound is a highly versatile and valuable building block in materials science. Its trifunctional nature allows for the construction of complex, well-defined architectures such as porous organic polymers and materials for organic electronics. The synthetic flexibility offered by its three reactive bromine sites enables the fine-tuning of material properties to meet the demands of various advanced applications. While its potential in OLEDs is still being fully explored, the promising results from related structures suggest that this is a fruitful area for future research. The detailed protocols and data presented in this guide aim to provide a solid foundation for scientists and researchers to further investigate and exploit the potential of this remarkable compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. Synthesis of a porous aromatic framework for adsorbing organic pollutants application - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Porous Organic Frameworks: Advanced Materials in Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Tailored preparation of porous aromatic frameworks in a confined environment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1,3,5-Tris(3-bromophenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 1,3,5-Tris(3-bromophenyl)benzene with various arylboronic acids. This powerful C-C bond-forming reaction enables the synthesis of star-shaped, C3-symmetric molecules, which are of significant interest in materials science and drug discovery due to their unique photophysical, electronic, and biological properties.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely utilized cross-coupling reaction in organic synthesis. It involves the reaction of an organoboron compound, typically a boronic acid or its ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.

The threefold Suzuki-Miyaura coupling of this compound allows for the construction of extended π-conjugated systems with a central benzene core. The resulting 1,3,5-Tris(3'-substituted-[1,1'-biphenyl]-3-yl)benzene derivatives have found applications as advanced materials in organic light-emitting diodes (OLEDs), covalent organic frameworks (COFs), and as scaffolds in the development of novel therapeutic agents.[1][2]

Data Presentation

The following tables summarize the reaction conditions and expected yields for the threefold Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled from analogous reactions in the scientific literature and serves as a guideline for expected outcomes.

Table 1: Reaction Parameters for the Threefold Suzuki-Miyaura Coupling

| Parameter | Condition |

| Starting Material | This compound |

| Coupling Partner | Arylboronic Acid (3.3 - 4.5 equiv.) |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%) |

| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (6.0 - 9.0 equiv.) |

| Solvent | Toluene/Ethanol/Water or 1,4-Dioxane/Water |

| Temperature | 80 - 110 °C |

| Reaction Time | 24 - 72 hours |

| Atmosphere | Inert (Argon or Nitrogen) |

Table 2: Expected Yields with Various Arylboronic Acids

| Arylboronic Acid | Product | Expected Yield (%) |

| Phenylboronic acid | 1,3,5-Tris([1,1'-biphenyl]-3-yl)benzene | 85 - 95 |

| 4-Methylphenylboronic acid | 1,3,5-Tris(4'-methyl-[1,1'-biphenyl]-3-yl)benzene | 80 - 92 |

| 4-Methoxyphenylboronic acid | 1,3,5-Tris(4'-methoxy-[1,1'-biphenyl]-3-yl)benzene | 75 - 90 |

| 4-Fluorophenylboronic acid | 1,3,5-Tris(4'-fluoro-[1,1'-biphenyl]-3-yl)benzene | 70 - 88 |

| 4-(Trifluoromethyl)phenylboronic acid | 1,3,5-Tris(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)benzene | 65 - 85 |

| 4-Cyanophenylboronic acid | 4',4'',4'''-(Benzene-1,3,5-triyltris([1,1'-biphenyl]-3'-yl-4-carbonitrile)) | 60 - 80 |

Experimental Protocols

This section provides a detailed methodology for the threefold Suzuki-Miyaura coupling reaction of this compound.

Materials

-

This compound (1.0 equiv.)

-

Arylboronic acid (3.3 - 4.5 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 equiv.)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (6.0 - 9.0 equiv.)

-

Degassed solvent (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask or Schlenk tube

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (3.3 - 4.5 equiv.), and the base (K₂CO₃ or Cs₂CO₃, 6.0 - 9.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system. Subsequently, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 - 0.10 equiv.).

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 24-72 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,3,5-Tris(3'-substituted-[1,1'-biphenyl]-3-yl)benzene derivative.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

References

Application Notes and Protocols for the Synthesis of Covalent Organic Frameworks (COFs) Using 1,3,5-Tris(bromophenyl)benzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. Their high surface area, permanent porosity, and exceptional thermal and chemical stability make them promising materials for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. The synthesis of COFs typically involves the condensation of multitopic organic building blocks.

This document provides detailed application notes and protocols for the synthesis of porous organic frameworks using 1,3,5-tris(bromophenyl)benzene as a precursor. It is important to note that while the user specified 1,3,5-tris(3-bromophenyl)benzene, a comprehensive literature search did not yield specific protocols for the synthesis of crystalline COFs from this meta-substituted isomer. However, the structurally similar para-substituted isomer, 1,3,5-tris(4-bromophenyl)benzene (TBB) , is extensively used for the on-surface synthesis of 2D COFs. Therefore, this document will focus on the well-established protocols for TBB as a representative example of this synthetic strategy. Additionally, an alternative solution-phase method for synthesizing amorphous Porous Aromatic Frameworks (PAFs) from TBB will be discussed.

On-Surface Synthesis of 2D Covalent Organic Frameworks

The on-surface synthesis approach utilizes a metallic substrate to catalyze the polymerization of precursors under ultra-high vacuum (UHV) conditions. This method allows for the direct growth of highly ordered, single-layer 2D COFs. The reaction proceeds via a surface-assisted Ullmann coupling mechanism, where the bromine substituents of the TBB molecules are cleaved, and the resulting radicals form new carbon-carbon bonds.

Experimental Protocol: On-Surface Synthesis of a 2D Polyphenylene Network

This protocol describes the synthesis of a 2D polyphenylene COF on a Cu(111) substrate using 1,3,5-tris(4-bromophenyl)benzene as the precursor.

Materials and Equipment:

-

1,3,5-tris(4-bromophenyl)benzene (TBB)

-

Ultra-high vacuum (UHV) system equipped with:

-

Scanning Tunneling Microscope (STM)

-

X-ray Photoelectron Spectrometer (XPS)

-

Sputter gun (e.g., Ar+)

-

Annealing stage

-

Organic molecular evaporator (e.g., Knudsen cell)

-

-

Single-crystal Cu(111) substrate

Procedure:

-

Substrate Preparation:

-

The Cu(111) single crystal is cleaned in the UHV chamber by repeated cycles of Ar+ sputtering and subsequent annealing at approximately 500°C until a clean, well-ordered surface is confirmed by STM imaging.

-

-

Precursor Deposition:

-

TBB is degassed in the organic molecular evaporator at a temperature below its sublimation point for several hours to remove volatile impurities.

-

A sub-monolayer of intact TBB molecules is deposited onto the clean Cu(111) substrate held at room temperature. The deposition is performed from a Knudsen cell heated to a temperature sufficient for TBB sublimation.

-

-

Thermal Polymerization (Ullmann Coupling):

-

The TBB-covered Cu(111) substrate is annealed to induce the on-surface polymerization. The annealing temperature is critical and is typically ramped up.

-

Initial annealing at approximately 200°C leads to the cleavage of the C-Br bonds.

-

Further annealing at around 300°C provides the thermal energy for the surface-diffusing TBB radicals to form covalent C-C bonds, resulting in the formation of the 2D COF network.

-

-

In-situ Characterization:

-

The formation of the 2D COF is monitored at each stage using STM and XPS.

-

STM is used to visualize the self-assembly of the TBB precursors, the debromination process, and the final porous honeycomb structure of the COF.

-

XPS is used to follow the chemical transformation by monitoring the C 1s and Br 3d core level spectra. A decrease in the Br 3d signal and changes in the C 1s spectrum indicate the cleavage of the C-Br bonds and the formation of new C-C bonds.

-

Characterization Data

The successful synthesis of the 2D polyphenylene COF from TBB on a metal substrate can be confirmed by various surface science techniques. The key quantitative data are summarized in the table below.

| Parameter | Value | Technique | Reference |

| Precursor | 1,3,5-tris(4-bromophenyl)benzene | - | [1] |

| Substrate | Cu(111) | - | [1] |

| Polymerization Temperature | ~300 °C | Annealing | |

| Resulting Structure | Honeycomb Nanopore Array | STM | [1] |

| Pore Diameter | ~2 nm | STM | [1] |

| Intermolecular Distance (Post-annealing) | 1.24 ± 0.06 nm | STM | |

| C-Br Bond Scission Temperature | 170 - 240 K | XPS |

Alternative Method: Solution-Phase Synthesis of Porous Aromatic Frameworks (PAFs)

While the on-surface method yields highly ordered 2D crystalline materials, it is limited to small scales. For producing bulk material, a solution-phase synthesis can be employed. Using 1,3,5-tris(4-bromophenyl)benzene in a Yamamoto-type Ullmann coupling reaction leads to the formation of a Porous Aromatic Framework (PAF), designated as PAF-5.[2][3] It is important to distinguish this from a COF, as PAFs are typically amorphous, lacking the long-range crystalline order of COFs.[2][3]

Experimental Protocol: Synthesis of PAF-5

Materials and Equipment:

-

1,3,5-tris(4-bromophenyl)benzene (TBB)

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)2]

-

2,2'-Bipyridyl

-

1,5-Cyclooctadiene (cod)

-

Dehydrated N,N-Dimethylformamide (DMF)

-

Standard glassware for air-sensitive reactions (Schlenk line)

-

Magnetic stirrer with heating

Procedure:

-

Catalyst Activation:

-

In a Schlenk flask under an inert atmosphere (e.g., Argon), add bis(1,5-cyclooctadiene)nickel(0) ([Ni(cod)2]) and 2,2'-bipyridyl to dehydrated DMF.

-

Add 1,5-cyclooctadiene (cod) to the solution.

-

Stir the mixture at 80°C for 1 hour to activate the catalyst. The solution should turn purple.

-

-

Polymerization:

-

Add 1,3,5-tris(4-bromophenyl)benzene (TBB) to the activated catalyst solution.

-

Continue stirring the reaction mixture at 80°C for 24 hours.

-

-

Work-up and Purification:

-

After cooling to room temperature, add concentrated HCl to the mixture to quench the reaction and precipitate the polymer.

-

Collect the solid product by filtration.

-

Wash the product extensively with water, ethanol, and acetone to remove any unreacted monomers and catalyst residues.

-

Dry the resulting solid under vacuum to obtain PAF-5 as a powder.

-

Characterization Data for PAF-5

| Parameter | Value | Technique | Reference |

| Precursor | 1,3,5-tris(4-bromophenyl)benzene | - | [2][3] |

| Reaction Type | Yamamoto-type Ullmann Coupling | - | [2][3] |

| Material Structure | Amorphous | Powder X-Ray Diffraction | [3] |

| BET Surface Area | High (specific value depends on synthesis) | N2 Gas Sorption | [2] |

| Thermal Stability | High (stable in air) | Thermogravimetric Analysis | [3] |

Applications in Drug Development and Research

The porous nature and tunable surface chemistry of frameworks derived from TBB make them interesting candidates for various applications:

-

Drug Delivery: The well-defined pores of 2D COFs can be loaded with therapeutic agents. The high surface area of PAFs also allows for significant drug loading capacity.

-

Biocatalysis: Enzymes can be immobilized within the pores of these frameworks, leveraging the high surface area and stable environment to create robust biocatalysts.

-

Sensing: The electronic properties of the polyphenylene framework can be modulated upon guest binding, enabling the development of sensitive chemical and biological sensors.

-

Separations: The uniform pore size of 2D COFs can be exploited for molecular sieving and separation of biomolecules. Amorphous PAFs are effective for the adsorption of organic pollutants from aqueous solutions.[2][3]

Conclusion

While the synthesis of crystalline COFs from this compound remains unexplored, the closely related isomer, 1,3,5-tris(4-bromophenyl)benzene, serves as an excellent precursor for the fabrication of porous organic materials. The on-surface synthesis method in UHV provides a precise route to highly ordered 2D COFs with uniform nanopores, ideal for fundamental studies and applications requiring atomic precision. For bulk applications, solution-phase synthesis yields amorphous but highly porous and robust aromatic frameworks. The choice of synthetic method—on-surface versus solution-phase—dictates the final material's crystallinity and scale, and should be selected based on the desired application.

References

Application Notes and Protocols: 1,3,5-Tris(3-bromophenyl)benzene as a Precursor for Dendrimer Synthesis

Introduction

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure, making them ideal candidates for a variety of applications, including drug delivery, gene therapy, catalysis, and materials science.[1][2] The precise control over their size, shape, and surface functionality allows for the systematic tuning of their physicochemical and biological properties.[1] 1,3,5-Tris(3-bromophenyl)benzene is a C3-symmetric aromatic molecule that serves as an excellent scaffold or core for the synthesis of dendritic structures. The three bromine atoms provide reactive sites for the attachment of dendritic wedges (dendrons) through various cross-coupling reactions, enabling the construction of larger, generation-based dendrimers.

This document provides detailed protocols for the synthesis of first-generation (G1) dendrimers using this compound as the core molecule. Two primary synthetic strategies, the Suzuki-Miyaura coupling and the Sonogashira coupling, are presented. These methods are among the most robust and widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.[3][4]

While this compound is a logical precursor for dendrimer synthesis, a specific, published protocol for its use was not identified in the available literature. The following protocols are therefore based on well-established methodologies for the synthesis of analogous aromatic dendrimers, particularly adapting procedures from similar structures with different cores.[5][6]

I. Synthetic Strategies and Workflows

The synthesis of dendrimers from a central core like this compound typically follows a convergent approach. In this method, the dendritic branches, or dendrons, are synthesized first and then attached to the core molecule in the final step. This approach generally leads to products with high purity and fewer defects compared to a divergent synthesis where the dendrimer is grown outwards from the core.[1]

A. Convergent Synthesis Workflow

The general workflow for the convergent synthesis of a G1 dendrimer using this compound is depicted below. This involves the synthesis of a suitable dendron which is then coupled to the core.

Caption: Convergent synthesis of a G1 dendrimer.

II. Experimental Protocols

Protocol 1: Convergent Synthesis of a G1 Dendrimer via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a first-generation dendrimer by reacting the this compound core with a commercially available dendron, 3,5-diphenylphenylboronic acid. This method is adapted from a similar synthesis of aromatic dendrimers.[5][6]

A. Reaction Scheme

Caption: Suzuki-Miyaura coupling for G1 dendrimer synthesis.

B. Materials and Reagents

-

This compound

-

3,5-Diphenylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Ethanol

-

Deionized water

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Chloroform

C. Procedure

-

To a round-bottom flask, add this compound (e.g., 0.1 mmol, 1.0 eq), 3,5-diphenylphenylboronic acid (0.33 mmol, 3.3 eq), and potassium carbonate (0.72 mmol, 7.2 eq).

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.018 mmol, 0.18 eq).

-

Place the flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solvent mixture of toluene, ethanol, and water in a 3:1:1 ratio (e.g., 7 mL total volume).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 24 hours with vigorous stirring.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel using a hexane/chloroform solvent gradient to isolate the pure G1 dendrimer.

D. Expected Results and Characterization

The following table presents representative data based on analogous syntheses.[5]

| Parameter | Expected Value |

| Yield | 45-55% |

| Appearance | White to off-white solid |

| ¹H NMR | Complex aromatic signals, absence of signals corresponding to the C-Br protons of the core. |

| ¹³C NMR | Multiple signals in the aromatic region (120-150 ppm). |

| Mass Spec (MALDI-TOF) | [M+H]⁺ peak corresponding to the calculated molecular weight of the G1 dendrimer. |

Protocol 2: Convergent Synthesis of a G1 Dendrimer via Sonogashira Coupling

This protocol outlines a general procedure for synthesizing a G1 dendrimer using a Sonogashira cross-coupling reaction. This involves reacting the this compound core with a terminal alkyne-functionalized dendron.[3][4]

A. Reaction Scheme

Caption: Sonogashira coupling for G1 dendrimer synthesis.

B. Materials and Reagents

-

This compound

-

Terminal alkyne-functionalized dendron (e.g., 3,5-di-tert-butylphenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

C. Procedure

-

In a Schlenk flask, dissolve this compound (1.0 eq) and the terminal alkyne-functionalized dendron (3.3 eq) in anhydrous THF or DMF.

-

Add Bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.05 eq) and copper(I) iodide (e.g., 0.1 eq).

-

Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the base (e.g., triethylamine, a large excess, can also be used as a co-solvent).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) under an inert atmosphere for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

III. Characterization of Synthesized Dendrimers

Thorough characterization is essential to confirm the structure, purity, and monodispersity of the synthesized dendrimers.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-